(3-methoxyphenyl) N-(3,4-dichlorophenyl)carbamate
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Overview
Description
(3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate is an organic compound with the molecular formula C14H11Cl2NO3 It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) linked to two aromatic rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate typically involves the reaction of 3-methoxyphenol with 3,4-dichlorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction proceeds as follows:
3-Methoxyphenol+3,4-Dichlorophenyl isocyanate→(3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the carbamate group, converting it into an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
(3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of (3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can inhibit certain enzymes by forming a covalent bond with the active site, thereby blocking the enzyme’s activity. This mechanism is similar to that of other carbamate-based inhibitors used in medicine and agriculture.
Comparison with Similar Compounds
- 4-Methoxyphenyl N-(3,4-Dichlorophenyl)carbamate
- 2,4-Dichlorophenyl N-(3-Methoxyphenyl)carbamate
- 2,4-Dichlorophenyl N-(2-Methoxyphenyl)carbamate
Comparison: (3-Methoxyphenyl) N-(3,4-Dichlorophenyl)carbamate is unique due to the specific positioning of the methoxy and dichloro groups on the aromatic rings. This unique structure can influence its reactivity and interaction with biological targets, making it distinct from other similar compounds.
Properties
CAS No. |
199585-09-6 |
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Molecular Formula |
C14H11Cl2NO3 |
Molecular Weight |
312.1 g/mol |
IUPAC Name |
(3-methoxyphenyl) N-(3,4-dichlorophenyl)carbamate |
InChI |
InChI=1S/C14H11Cl2NO3/c1-19-10-3-2-4-11(8-10)20-14(18)17-9-5-6-12(15)13(16)7-9/h2-8H,1H3,(H,17,18) |
InChI Key |
DCZOTQMVYZGUBK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC=C1)OC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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